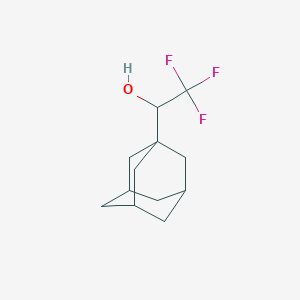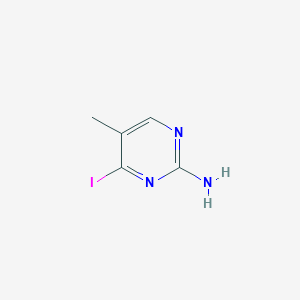![molecular formula C12H12N2O3 B11876747 1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)
1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopropane ring fused to an indolinone moiety, with an ethyl group at the 1’ position and a nitro group at the 5’ position. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1’-ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indolinone Core: This can be achieved through the cyclization of an ortho-substituted aniline derivative with a suitable carbonyl compound.
Nitration: The nitro group can be introduced through a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.
Ethylation: The ethyl group is introduced via an alkylation reaction, using ethyl halides in the presence of a strong base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1’-Ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Cyclization: The spirocyclic structure can be further modified through cyclization reactions, potentially leading to more complex polycyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1’-Ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and polycyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as photochromic and thermochromic materials, due to its potential for structural modifications.
Wirkmechanismus
The mechanism of action of 1’-ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one is largely dependent on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure may also play a role in binding to specific proteins or enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1’-Ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one can be compared with other spirocyclic compounds, such as:
Spirooxindoles: These compounds share a similar spirocyclic structure but differ in the substituents attached to the core ring system.
Spiropyrans: These compounds exhibit photochromic properties and can undergo reversible structural changes upon exposure to light.
Spirocyclic Lactams: These compounds contain a lactam ring fused to a spirocyclic structure and are often studied for their biological activities.
The uniqueness of 1’-ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
1'-ethyl-5'-nitrospiro[cyclopropane-1,3'-indole]-2'-one |
InChI |
InChI=1S/C12H12N2O3/c1-2-13-10-4-3-8(14(16)17)7-9(10)12(5-6-12)11(13)15/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
GDTHLMDNMOQANU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3(C1=O)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11876696.png)


![Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11876720.png)
![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)
![9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid](/img/structure/B11876729.png)

![4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876734.png)


